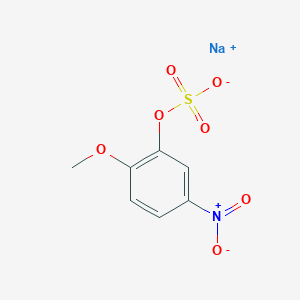

Sodium 2-methoxy-5-nitrophenyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methoxy-5-nitrophenyl sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in studies involving proton transport and membrane electrostatics due to its ability to release protons upon photoactivation .

Preparation Methods

The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate typically involves the reaction of 2-methoxy-5-nitrophenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the correct formation of the sulfate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Sodium 2-methoxy-5-nitrophenyl sulfate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various intermediates.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium 2-methoxy-5-nitrophenyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a photoactivated proton donor in studies of proton transport and membrane electrostatics.

Medicine: Research involving this compound can provide insights into cellular processes and bioenergetics.

Industry: It is used in the development of sensors and other analytical tools.

Mechanism of Action

The primary mechanism of action of sodium 2-methoxy-5-nitrophenyl sulfate involves the release of protons upon photoactivation. When exposed to light, the compound undergoes a photolysis reaction, resulting in the release of protons. These protons can then interact with nearby molecules, affecting the electrostatic potential and capacitance of membranes . The molecular targets and pathways involved include the bilayer lipid membrane and the surrounding aqueous environment .

Comparison with Similar Compounds

Sodium 2-methoxy-5-nitrophenyl sulfate is unique due to its specific photoactivation properties and its ability to release protons in a controlled manner. Similar compounds include:

Caged ATP: Used in studies of enzymatic activity and ion transport.

Styryl dyes: Used as sensors for proton binding on membrane surfaces.

These compounds share some similarities in their applications but differ in their specific chemical properties and mechanisms of action.

Biological Activity

Sodium 2-methoxy-5-nitrophenyl sulfate (MNPS) is a compound that has garnered attention due to its unique biological activities, particularly in the fields of biochemistry and cellular biology. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C9H9N2O5S

- Molecular Weight : Approximately 271.18 g/mol

MNPS is characterized by its ability to release protons upon photoactivation, which plays a crucial role in various biochemical processes. The compound's release of protons can significantly influence electrostatic potentials at the membrane-water interface, affecting cellular processes and bioenergetics .

The primary mechanism of action for MNPS involves photolysis, where exposure to light causes the compound to release protons. This proton release is vital for studying proton dynamics and interactions at lipid membrane surfaces. The released protons can alter the electrostatic environment around membranes, thereby influencing membrane potential dynamics and cellular signaling pathways .

Proton Dynamics

Research has demonstrated that MNPS acts as a photoactivated proton donor . Upon activation, it releases protons that interact with lipid bilayers, affecting their electrostatic properties. This interaction is critical for understanding proton binding and release kinetics, which are essential for various cellular functions .

Case Studies

- Electrostatic Potential Studies : A study measured the kinetics of proton binding released from MNPS at the surface of bilayer lipid membranes (BLMs). It was found that the total change in boundary potential difference across the membrane was significant, indicating that MNPS can modulate membrane properties through proton dynamics .

- Membrane Interaction : Experimental data suggest that protons released from MNPS remain in equilibrium between the membrane surface and adjacent water layers, which is crucial for maintaining cellular homeostasis and bioenergetics .

Comparative Analysis with Similar Compounds

The following table summarizes key features and distinguishing factors of MNPS compared to other related compounds:

| Compound Name | Key Features | Distinguishing Factors |

|---|---|---|

| Caged Adenosine Triphosphate | Used in enzymatic activity studies | Primarily involved in energy transfer |

| Styryl Dyes | Sensors for proton binding on membranes | Primarily used for imaging and sensing |

| Sodium 4-nitrophenyl sulfate | Similar sulfate structure | Lacks photoactivation capability |

| This compound | Photoactivated proton donor | Unique ability to release protons upon light exposure |

Applications in Research

MNPS has diverse applications across various scientific fields:

- Biochemistry : It is used extensively in studies involving proton transport and membrane electrostatics.

- Cell Biology : The compound aids in understanding the kinetics of proton binding and release at lipid membranes.

- Medical Research : Insights gained from studies involving MNPS can inform cellular processes relevant to health and disease.

- Analytical Chemistry : It is employed in developing sensors and other analytical tools due to its unique properties .

Properties

Molecular Formula |

C7H6NNaO7S |

|---|---|

Molecular Weight |

271.18 g/mol |

IUPAC Name |

sodium;(2-methoxy-5-nitrophenyl) sulfate |

InChI |

InChI=1S/C7H7NO7S.Na/c1-14-6-3-2-5(8(9)10)4-7(6)15-16(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

XSLPBXHUNNVOTC-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.